1-(1-methoxy-2-methylpropan-2-yl)-2-methyl-1H-1,3-benzodiazol-5-amine
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Overview
Description
1-(1-methoxy-2-methylpropan-2-yl)-2-methyl-1H-1,3-benzodiazol-5-amine is a synthetic organic compound that belongs to the class of benzodiazoles. This compound is characterized by its unique structure, which includes a benzodiazole ring substituted with a methoxy group and a methyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-methoxy-2-methylpropan-2-yl)-2-methyl-1H-1,3-benzodiazol-5-amine typically involves multiple steps:
Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydride.
Substitution with the 1-methoxy-2-methylpropan-2-yl Group: This step involves the alkylation of the benzodiazole ring with 1-methoxy-2-methylpropan-2-yl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(1-methoxy-2-methylpropan-2-yl)-2-methyl-1H-1,3-benzodiazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of benzodiazole oxides.
Reduction: Formation of reduced benzodiazole derivatives.
Substitution: Formation of substituted benzodiazole derivatives.
Scientific Research Applications
1-(1-methoxy-2-methylpropan-2-yl)-2-methyl-1H-1,3-benzodiazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1-methoxy-2-methylpropan-2-yl)-2-methyl-1H-1,3-benzodiazol-5-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
1-methoxy-2-methylpropan-2-yl: A related compound with similar structural features.
1-methoxy-2-propanol: Another compound with a methoxy group and similar reactivity.
1-methoxy-2-methylpropan-2-yl-piperazine: A compound with a similar methoxy group but different core structure.
Uniqueness
1-(1-methoxy-2-methylpropan-2-yl)-2-methyl-1H-1,3-benzodiazol-5-amine is unique due to its specific substitution pattern on the benzodiazole ring, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C13H19N3O |
---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
1-(1-methoxy-2-methylpropan-2-yl)-2-methylbenzimidazol-5-amine |
InChI |
InChI=1S/C13H19N3O/c1-9-15-11-7-10(14)5-6-12(11)16(9)13(2,3)8-17-4/h5-7H,8,14H2,1-4H3 |
InChI Key |
YFXOVWSGYGOFCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1C(C)(C)COC)C=CC(=C2)N |
Origin of Product |
United States |
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